![molecular formula C16H22N2O5 B3951480 N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3951480.png)
N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate
Overview
Description
N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of piperidinecarboxamide derivatives, which are known for their diverse pharmacological activities.
Scientific Research Applications
N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit significant analgesic, anxiolytic, and anticonvulsant activities in preclinical studies. Moreover, it has shown promise as a potential treatment for neuropathic pain, anxiety disorders, and epilepsy.
Mechanism of Action
The exact mechanism of action of N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. It has been suggested that this compound enhances GABAergic neurotransmission and inhibits glutamatergic neurotransmission, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant activities. Moreover, it has been shown to reduce the release of glutamate, which may contribute to its analgesic effects. Additionally, it has been found to have a low toxicity profile and does not produce significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate is its broad spectrum of pharmacological activities, which makes it a potentially useful compound for drug discovery and development. Moreover, it has shown promise as a potential treatment for various neurological disorders, which are currently difficult to manage with existing therapies. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate. One of the areas of interest is the development of more potent and selective analogs of this compound that can target specific neurotransmitter systems. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Moreover, clinical trials are needed to evaluate the safety and efficacy of this compound in humans for the treatment of neurological disorders.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.C2H2O4/c1-11-2-4-12(5-3-11)10-16-14(17)13-6-8-15-9-7-13;3-1(4)2(5)6/h2-5,13,15H,6-10H2,1H3,(H,16,17);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVYDWKSWJYHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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